N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide: is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclohexane carboxamide group attached to the oxadiazole ring, which is further substituted with a methylthio phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-(methylthio)benzoic acid hydrazide with cyclohexanecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: Catalytic hydrogenation
Substitution: HNO3, Br2
Major Products:
Oxidation: Sulfoxide or sulfone derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide has been studied for its potential antimicrobial and anticancer properties. The presence of the oxadiazole ring is known to enhance the biological activity of compounds, making it a valuable scaffold for drug development.
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyclohexanecarboxamide group can further stabilize the compound’s interaction with its targets, enhancing its overall efficacy.
Comparison with Similar Compounds
- N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
- N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
- N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
Uniqueness: N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is unique due to the presence of the methylthio group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s lipophilicity and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-22-13-9-5-8-12(10-13)15-18-19-16(21-15)17-14(20)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHFTJUZUZRKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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